Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)-
Description
Ring Conformations
- Parent piperidine ring : Adopts a chair conformation with the methyl group at N1 occupying an equatorial position to minimize steric strain.
- Second piperidine ring : Similarly prefers a chair conformation, with the ethylene linker extending axially or equatorially depending on steric and electronic factors.
Ethylene Linker Dynamics
The -CH₂CH₂- bridge between the two piperidine rings exhibits rotational freedom , allowing interconversion between staggered and eclipsed conformers. NMR spectroscopy reveals averaged chemical shifts for the methylene protons, indicative of rapid ring inversion and linker mobility.
Stereochemical Influence on Conformation
The (2S) configuration imposes a distinct spatial arrangement, favoring interactions between the ethyl-piperidinyl side chain and the adjacent substituents. Computational studies using density functional theory (DFT) suggest that the S-enantiomer stabilizes through intramolecular hydrogen bonding and van der Waals interactions.
Comparative Structural Features with Related Piperidine Derivatives
Comparison with N-Methylpiperidine
Comparison with 1-Benzoyl-2-(3-Pyridinyl)Piperidine
Comparison with Quaternary Piperidinium Salts
Structural Analysis Table
| Feature | Target Compound | N-Methylpiperidine | 1-Benzoyl-2-(3-Pyridinyl)Piperidine |
|---|---|---|---|
| Molecular Formula | C₁₃H₂₆N₂ | C₆H₁₃N | C₁₇H₁₈N₂O |
| Substituents | Methyl, Ethyl-Piperidinyl | Methyl | Benzoyl, Pyridinyl |
| Stereogenic Centers | 1 (C2) | 0 | 1 (C2) |
| Conformational Flexibility | High (two mobile rings) | Moderate | Low (aromatic rigidity) |
Properties
CAS No. |
652144-65-5 |
|---|---|
Molecular Formula |
C13H26N2 |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
(2S)-1-methyl-2-(2-piperidin-1-ylethyl)piperidine |
InChI |
InChI=1S/C13H26N2/c1-14-9-6-3-7-13(14)8-12-15-10-4-2-5-11-15/h13H,2-12H2,1H3/t13-/m0/s1 |
InChI Key |
YWMAWIWYSHEARC-ZDUSSCGKSA-N |
Isomeric SMILES |
CN1CCCC[C@H]1CCN2CCCCC2 |
Canonical SMILES |
CN1CCCCC1CCN2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidine derivatives typically involves hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . One common method for synthesizing piperidine derivatives is the hydrogenation of pyridine using cobalt, ruthenium, or nickel-based nanocatalysts . Another method involves the reduction of pyridine via a modified Birch reduction using sodium in ethanol .
Industrial Production Methods: Industrially, piperidine is produced by the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is preferred due to its efficiency and cost-effectiveness. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry .
Chemical Reactions Analysis
Types of Reactions: Piperidine derivatives undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the chemical structure and enhancing the biological activity of the compounds.
Common Reagents and Conditions: Common reagents used in the reactions of piperidine derivatives include hydrogen gas for hydrogenation, sodium for Birch reduction, and various catalysts such as cobalt, ruthenium, and nickel . The reaction conditions typically involve moderate temperatures and pressures to ensure optimal yields and selectivity.
Major Products Formed: The major products formed from the reactions of piperidine derivatives include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These products have significant pharmaceutical applications due to their biological activity and pharmacological properties.
Scientific Research Applications
Medicinal Chemistry
Piperidine derivatives are extensively studied for their pharmacological properties. The compound has shown potential in various therapeutic areas:
- Analgesic Effects : Research has demonstrated that certain piperidine derivatives exhibit analgesic properties. A comparative study using the tail flick test in rats indicated that compounds with additional methyl substitutions on the piperidine ring had enhanced efficacy compared to those without such modifications.
| Compound | ED50 (mg/kg) | Duration of Action (min) |
|---|---|---|
| Fentanyl | 0.0048 | 35 |
| Phenylpiperidine | 0.002 | 40 |
| Piperidine Derivative | 2 | 60 |
This table illustrates that while some derivatives are less potent than fentanyl, they may offer longer durations of action, making them suitable candidates for further development.
Enzyme Inhibition Studies
Piperidine derivatives have also been investigated for their ability to inhibit specific enzymes, such as lysosomal phospholipase A2 (LPLA2). Inhibition studies revealed that compounds exhibiting IC50 values below 1 mM were identified as potential candidates for further investigation regarding drug-induced phospholipidosis .
Structure-Activity Relationships
The structure-activity relationship of Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)- has been explored in various studies, highlighting how modifications to its chemical structure can influence its biological activity. These insights are crucial for the design of new therapeutics targeting specific diseases.
Case Study: Analgesic Activity
In a study focusing on the analgesic properties of piperidine derivatives, researchers evaluated several compounds against a control group using established pain models. The results indicated that specific structural modifications could significantly enhance analgesic efficacy while maintaining safety profiles.
Case Study: Drug-Induced Phospholipidosis
Another significant study examined the correlation between LPLA2 inhibition and drug-induced phospholipidosis. The findings suggested that certain piperidine derivatives could predict drug-induced toxicity more accurately than traditional models, providing a robust platform for screening potential candidates during drug development .
Mechanism of Action
The mechanism of action of piperidine derivatives involves their interaction with specific molecular targets and pathways in the body . For example, some piperidine derivatives act as inhibitors of enzymes or receptors, thereby modulating biological processes and exerting therapeutic effects. The exact mechanism of action depends on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Comparison with Similar Piperidine Derivatives
Piperidine derivatives are widely explored for their pharmacological versatility. Below is a detailed comparison of L18 with structurally or functionally related compounds:
Structural Analogues Targeting Enzymes
Key Structural Differences :
- L18 lacks the arylacetyl or benzamide groups seen in opioid and AChE-targeting derivatives, instead relying on a piperidine-terminated alkyl chain for substrate mimicry.
- Stereochemistry is critical in L18 and opioid derivatives but less emphasized in AChE inhibitors, where bulky substituents dominate activity.
Piperidines with Phenoxy/Alkoxy Substituents
Functional Contrast :
- L18 and Benproperine both target pathogens (TB) and symptoms (cough), respectively, but L18’s mechanism involves direct enzyme inhibition, whereas Benproperine modulates neural signaling.
- AF-DX 384’s benzodiazepine-piperidine hybrid structure enables receptor subtype selectivity, unlike L18’s substrate-mimetic design.
Piperidines in Antibacterial/Antiparasitic Research
Mechanistic Insights :
- Thiophene-piperidine hybrids rely on electrophilic nitrile groups for bacterial membrane disruption, whereas L18’s activity is driven by precise enzyme-substrate interactions.
Biological Activity
Piperidine derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)- , is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula for Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)- is , with a molecular weight of approximately 205.32 g/mol. Its structure features a piperidine ring, which is known for its role in various biological mechanisms.
Analgesic Properties
Research has indicated that piperidine derivatives exhibit analgesic effects similar to opioids. For instance, compounds in the fentanyl series, which include piperidine structures, have shown significant analgesic potency. The derivative 21 , related to piperidine structures, demonstrated an effective dose (ED50) of 2 mg/kg in animal models, indicating strong analgesic properties .
Anticancer Activity
Piperidine derivatives have also been explored for their anticancer potential. A study highlighted that certain benzoylpiperidine compounds displayed IC50 values ranging from 7.9 to 92 µM against various cancer cell lines, including breast and colorectal cancers . The mechanism of action appears to involve inhibition of specific enzymes related to cancer cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of piperidine derivatives is heavily influenced by their structural modifications. For example:
- Substituents on the Piperidine Ring : Variations in substituents can enhance or reduce activity. The presence of hydroxyl or halogen groups has been linked to increased potency against certain targets.
- Isomeric Forms : Different isomers of piperidine compounds can exhibit varying degrees of activity. For instance, the orientation of methyl groups in phenaridine derivatives significantly affects their analgesic potency compared to fentanyl .
Study on Analgesic Effects
A comparative study investigated the analgesic effects of various piperidine derivatives against a control group using the tail flick test in rats. The results showed that compounds with additional methyl substitutions on the piperidine ring had enhanced efficacy compared to those without such modifications.
| Compound | ED50 (mg/kg) | Duration of Action (min) |
|---|---|---|
| Fentanyl | 0.0048 | 35 |
| Phenylpiperidine | 0.002 | 40 |
| Piperidine Derivative | 2 | 60 |
This table illustrates that while some derivatives are less potent than fentanyl, they may offer longer durations of action, making them suitable candidates for further development .
Inhibition Studies
In another research effort focusing on enzyme inhibition, Piperidine derivatives were assessed for their ability to inhibit lysosomal phospholipase A2 (LPLA2). Compounds exhibiting IC50 values below 1 mM were identified as potential candidates for further investigation regarding drug-induced phospholipidosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
